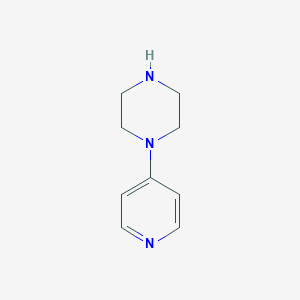

1-(4-Pyridyl)piperazine

Descripción general

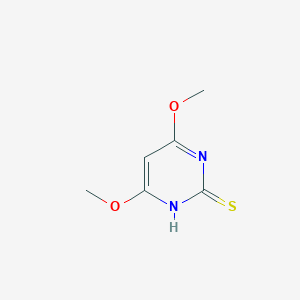

Descripción

1-(piridin-4-il)piperazina es un compuesto químico que pertenece a la clase de los derivados de piperazina. Se caracteriza por un anillo de piperazina unido a un anillo de piridina en la posición 4. Este compuesto es conocido por su versatilidad y se utiliza como un bloque de construcción en la síntesis de diversos productos farmacéuticos y agroquímicos .

Mecanismo De Acción

El mecanismo de acción de 1-(piridin-4-il)piperazina implica su interacción con diversos objetivos moleculares. Actúa como un antagonista en los receptores H3 de histamina y sigma-1, que están involucrados en la modulación de la liberación de neurotransmisores y la percepción del dolor. La estructura del compuesto le permite unirse eficazmente a estos receptores, inhibiendo su actividad y provocando efectos terapéuticos .

Compuestos Similares:

- 1-(2-Piridinil)piperazina

- 1-(3-Fluoro-2-piridinil)piperazina

- 4-Piperazinopiridina

Comparación: 1-(piridin-4-il)piperazina es única debido a su afinidad de unión específica a los receptores H3 de histamina y sigma-1, lo que la distingue de otros derivados de piperazina. Si bien los compuestos similares pueden compartir características estructurales, sus perfiles farmacológicos y aplicaciones pueden variar significativamente .

En conclusión, 1-(piridin-4-il)piperazina es un compuesto versátil con aplicaciones significativas en varios campos de la investigación científica. Sus propiedades químicas únicas e interacciones con los objetivos moleculares lo convierten en una herramienta valiosa en el desarrollo de nuevos productos farmacéuticos y químicos industriales.

Análisis Bioquímico

Biochemical Properties

1-(4-Pyridyl)piperazine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of Nocathiacin I analogs for antibacterial studies . The compound’s interactions with these biomolecules often involve hydrogen bonding and electrostatic interactions, which are essential for the formation of stable complexes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GABA (γ-aminobutyric acid) receptors can modulate neurotransmission, leading to changes in cellular activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist at specific receptors, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. For instance, its binding to acetylcholine receptors can inhibit acetylcholinesterase, affecting neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable complexes with various anions, which can affect its crystallization and stability over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, in dogs and cats, single oral doses of 110 mg/kg can cause slight adverse reactions, while doses of 800 mg/kg can lead to neurotoxic symptoms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1-(piridin-4-il)piperazina se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclización de derivados de 1,2-diamina con sales de sulfonio. Otro método incluye la reacción de Ugi, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos y la cicloadición intermolecular de alquinos que llevan grupos amino .

Métodos de Producción Industrial: En entornos industriales, 1-(piridin-4-il)piperazina se produce a menudo mediante la reacción de 1-metil-4-(piperidin-4-il)piperazina con 1-fluoro-2-metoxibenceno-4-nitro seguido de hidrogenación catalítica .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-(piridin-4-il)piperazina se somete a varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes.

Reducción: Las reacciones de reducción se pueden realizar utilizando técnicas de hidrogenación.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno del anillo de piperazina.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varias piperazinas y piridinas sustituidas, que a menudo se utilizan como intermediarios en la síntesis farmacéutica .

Aplicaciones Científicas De Investigación

1-(piridin-4-il)piperazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas complejas.

Biología: Se emplea en el estudio de inhibidores enzimáticos y antagonistas de receptores.

Medicina: Sirve como precursor para el desarrollo de fármacos dirigidos a trastornos neurológicos y psiquiátricos.

Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales

Comparación Con Compuestos Similares

- 1-(2-Pyridinyl)piperazine

- 1-(3-Fluoro-2-pyridinyl)piperazine

- 4-Piperazinopyridine

Comparison: 1-(Pyridin-4-yl)piperazine is unique due to its specific binding affinity to histamine H3 and sigma-1 receptors, which distinguishes it from other piperazine derivatives. While similar compounds may share structural features, their pharmacological profiles and applications can vary significantly .

Propiedades

IUPAC Name |

1-pyridin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZBAQXTXNIPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143520 | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-91-9 | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-pyridyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

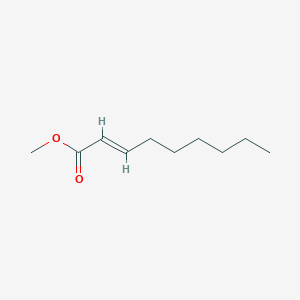

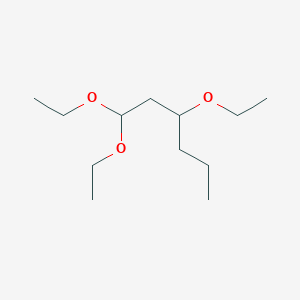

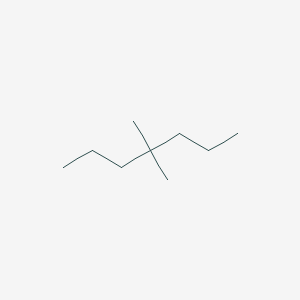

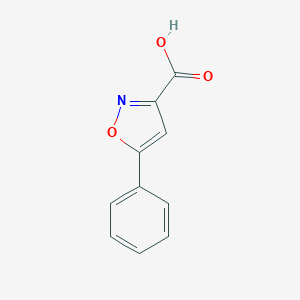

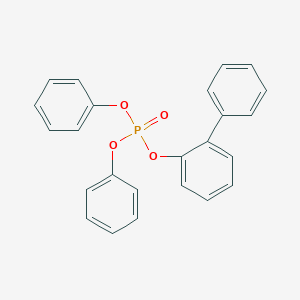

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most stable conformation of 1-(4-Pyridyl)piperazine?

A1: Both experimental and theoretical studies, including FT-IR, Raman spectroscopy, and density functional theory calculations (B3LYP/6-31G(d)), indicate that the equatorial-equatorial (e-e) isomer is the most stable form of this compound. [, ]

Q2: How does the structure of this compound influence its coordination to metals?

A2: this compound acts as a bridging ligand through its pyridyl and piperazine nitrogen atoms. This bridging ability allows it to form dinuclear complexes with metal centers. For instance, it reacts with a Vitamin B12 model, (py)Co(DH)2Cl (DH = monoanion of dimethylglyoxime), to form dinuclear complexes where the pyridyl nitrogen of this compound coordinates to the cobalt center. []

Q3: How does the solvent environment affect the conformational equilibrium of this compound?

A3: NMR studies, including 1H, 13C, DEPT, COSY, HETCOR, and INADEQUATE experiments, reveal that both the molecular geometry and the ratio of stable conformers of this compound change depending on the solvent used. This suggests that solvent interactions significantly influence the conformational preferences of the molecule. []

Q4: Can this compound enhance signal intensity in mass spectrometry applications?

A4: Yes, when used as a derivatizing agent for peptide carboxyl groups, this compound, along with its derivatives like 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine, can significantly enhance signal intensity in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This improvement is particularly noticeable for peptides with low molecular weight and high isoelectric points. []

Q5: What unique spectroscopic behavior is observed in platinum complexes of this compound?

A5: In [Pt(4-Xpy)4]Cl2 salts, where 4-Xpy represents various 4-substituted pyridines including this compound, a significant downfield shift in the 1H NMR signals for the pyridyl H2/6 protons is observed in CDCl3. This downfield shift, attributed to the presence of strong ion pairs between [Pt(4-Xpy)4]2+ and 2Cl– stabilized by multiple C-H···Cl contacts, highlights the influence of non-covalent interactions on the spectroscopic properties of these complexes. []

Q6: What is the significance of studying the hydrogen bonding networks in this compound?

A6: Research has explored the impact of anionic geometries on the hydrogen bonding networks formed by this compound. [] Understanding these interactions is crucial as hydrogen bonding plays a vital role in molecular recognition, crystal packing, and potentially influences the compound's biological activity and interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)

![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)